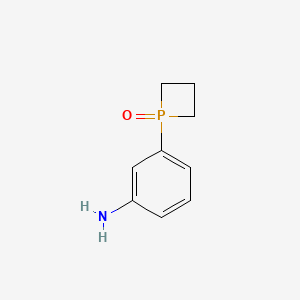

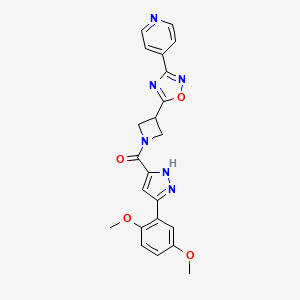

![molecular formula C14H11F2NO3S B2740387 [2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 387853-84-1](/img/structure/B2740387.png)

[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate is a chemical compound with a molecular formula C16H12F2N2O3S. It is a synthetic organic compound that has been the focus of numerous scientific studies due to its potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing

Research has indicated that compounds related to "[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate" exhibit enhanced fluorescence upon interaction with specific ions. For instance, oligothiophene-based o-(carboxamido)trifluoroacetophenones, which share structural motifs with the specified compound, show significant fluorescence enhancement when binding to carboxylate anions. This effect is attributed to intramolecular hydrogen bonding that stabilizes an anion-ionophore adduct, thereby preventing quenching processes that would otherwise dampen fluorescence signals (Dae-Sik Kim & K. Ahn, 2008).

Herbicidal Activity

Another study focused on the synthesis and herbicidal activity assessment of a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, closely related to the query compound. This substance demonstrated promising rice selectivity and potent herbicidal activity against annual weeds under controlled conditions. Its soil application effectively controlled specific grass species, showcasing its potential as a useful rice herbicide with low toxicity to mammals and the environment (I. Hwang et al., 2005).

Organic Synthesis Intermediates

Methyl-3-aminothiophene-2-carboxylate, an intermediate structurally related to the requested compound, plays a crucial role in the synthesis of various organic compounds, including medicines, dyes, and pesticides. Its crystal structure and computational study have highlighted the importance of amino and carboxyl groups in facilitating diverse inter- and intra-molecular interactions, underscoring its versatility and utility in organic synthesis (Y. Tao et al., 2020).

Synthesis of Trifluoromethyl-containing Heterocycles

Research into methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids, modified with trifluoromethyl-containing five-membered heterocycles, revealed the potential for creating compounds with significant effects on neuronal NMDA receptors. These findings suggest applications in the development of new pharmacological agents (V. Sokolov et al., 2018).

Electrochemical Fluorination

The electrochemical fluorination of dithiols and cyclic sulfides, including compounds related to the query chemical, has been explored to produce fully fluorinated analogs and cyclic products. This process highlights the potential of such compounds in synthesizing novel materials with unique properties (T. Abe, S. Nagase, & H. Baba, 1973).

Eigenschaften

IUPAC Name |

[2-(2,6-difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-8-5-6-21-13(8)14(19)20-7-11(18)17-12-9(15)3-2-4-10(12)16/h2-6H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFZPZOLQGIBNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2740304.png)

![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2740311.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2740313.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740322.png)